4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and a styryl group. Its applications span various domains, including materials science, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylstyrene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The styryl group can participate in conjugation and electron transfer processes, enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((E)-2-methylstyryl)benzene: A compound with similar styryl groups but lacking the boron-containing dioxaborolane ring.
(E)-(2-Methylstyryl)diphenylphosphine oxide: Contains a styryl group and a phosphine oxide moiety, differing in its electronic properties and reactivity.
Triethyl[(E)-2-methylstyryl]silane: Features a styryl group and a silicon atom, offering different chemical behavior compared to the boron-containing compound.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane stands out due to its unique combination of a boron atom within a dioxaborolane ring and a styryl group. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEMUFCPAKBVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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